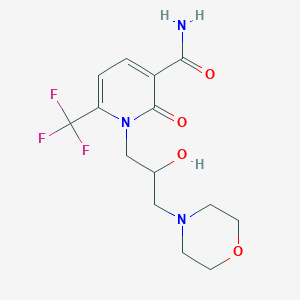![molecular formula C10H15ClIN3 B7572085 1-[(2-Chlorophenyl)methyl]-2,3-dimethylguanidine;hydroiodide](/img/structure/B7572085.png)
1-[(2-Chlorophenyl)methyl]-2,3-dimethylguanidine;hydroiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2-Chlorophenyl)methyl]-2,3-dimethylguanidine hydroiodide, commonly known as Methyllycaconitine (MLA), is a naturally occurring alkaloid found in plants of the Delphinium and Aconitum genera. MLA is a potent and selective antagonist of the α7 nicotinic acetylcholine receptor (nAChR) subtype, which is widely expressed in the central nervous system (CNS) and plays a critical role in cognitive function, learning, and memory.
Mécanisme D'action
1-[(2-Chlorophenyl)methyl]-2,3-dimethylguanidine;hydroiodide binds specifically and selectively to the α7 nAChR subtype, blocking the binding of acetylcholine and other agonists. This results in the inhibition of ion channel opening, which leads to a decrease in calcium influx and neurotransmitter release. The blockade of α7 nAChRs by 1-[(2-Chlorophenyl)methyl]-2,3-dimethylguanidine;hydroiodide has been shown to have both acute and chronic effects on neuronal activity and synaptic plasticity, which are believed to underlie its effects on learning and memory.
Biochemical and Physiological Effects:
Studies have shown that 1-[(2-Chlorophenyl)methyl]-2,3-dimethylguanidine;hydroiodide has a number of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channel activity, and the modulation of synaptic plasticity. Additionally, 1-[(2-Chlorophenyl)methyl]-2,3-dimethylguanidine;hydroiodide has been shown to have anti-inflammatory and neuroprotective effects, which may be of therapeutic benefit in the treatment of CNS disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-[(2-Chlorophenyl)methyl]-2,3-dimethylguanidine;hydroiodide in lab experiments is its high selectivity for the α7 nAChR subtype, which allows for the specific investigation of this receptor subtype. Additionally, 1-[(2-Chlorophenyl)methyl]-2,3-dimethylguanidine;hydroiodide has a well-characterized mechanism of action, which makes it a valuable tool for studying the function of α7 nAChRs in the CNS. However, one limitation of using 1-[(2-Chlorophenyl)methyl]-2,3-dimethylguanidine;hydroiodide is its potency, which can make it difficult to achieve specific and reversible blockade of α7 nAChRs.
Orientations Futures
There are several future directions for research on 1-[(2-Chlorophenyl)methyl]-2,3-dimethylguanidine;hydroiodide, including the investigation of its effects on other receptor subtypes and its potential therapeutic applications in the treatment of CNS disorders. Additionally, future research could focus on the development of more potent and selective α7 nAChR antagonists, as well as the identification of novel compounds that can modulate the function of α7 nAChRs in a more specific and reversible manner. Finally, the use of 1-[(2-Chlorophenyl)methyl]-2,3-dimethylguanidine;hydroiodide in combination with other compounds or therapies could be explored as a potential strategy for enhancing its therapeutic efficacy.
Méthodes De Synthèse
1-[(2-Chlorophenyl)methyl]-2,3-dimethylguanidine;hydroiodide can be synthesized from the natural source, Delphinium staphisagria, or through chemical synthesis. The chemical synthesis of 1-[(2-Chlorophenyl)methyl]-2,3-dimethylguanidine;hydroiodide involves the reaction of 2,3-dimethylguanidine with 2-chlorobenzyl chloride in the presence of a base, followed by hydroiodide salt formation.
Applications De Recherche Scientifique
1-[(2-Chlorophenyl)methyl]-2,3-dimethylguanidine;hydroiodide has been widely used in scientific research to study the function of α7 nAChRs in the CNS. It has been shown to be a valuable tool for investigating the role of α7 nAChRs in learning and memory, as well as in the pathophysiology of various CNS disorders, including Alzheimer's disease, schizophrenia, and epilepsy.
Propriétés
IUPAC Name |
1-[(2-chlorophenyl)methyl]-2,3-dimethylguanidine;hydroiodide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3.HI/c1-12-10(13-2)14-7-8-5-3-4-6-9(8)11;/h3-6H,7H2,1-2H3,(H2,12,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APXOHENTPZBQEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=NC)NCC1=CC=CC=C1Cl.I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClIN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Chlorophenyl)methyl]-2,3-dimethylguanidine;hydroiodide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-(3,4-dimethoxyphenyl)tetrazol-2-yl]-N-[1-(4-fluorophenyl)ethyl]-N-methylacetamide](/img/structure/B7572011.png)
![N-[2-(4-nitrophenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7572018.png)

![N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]acetamide](/img/structure/B7572051.png)


![(E)-1-[2-(1,3-dioxolan-2-yl)piperidin-1-yl]-3-(2-ethyl-1-benzofuran-3-yl)prop-2-en-1-one](/img/structure/B7572059.png)
![1-[(1-Methyl-2-oxopyridin-4-yl)methyl]-5-(trifluoromethyl)pyridin-2-one](/img/structure/B7572064.png)
![2-[4-(6-Aminopyridin-3-yl)piperazin-1-yl]-6-fluorobenzonitrile](/img/structure/B7572070.png)
![N-[(1-ethylbenzimidazol-2-yl)methyl]-1-thiophen-2-ylpropan-2-amine](/img/structure/B7572079.png)


![[3-oxo-3-(6-propan-2-yl-3,4-dihydro-2H-quinolin-1-yl)-1-thiophen-2-ylpropyl]urea](/img/structure/B7572104.png)
